molecular formula C16H14BrNOSe B12897564 Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]- CAS No. 828939-58-8

Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-

Cat. No.: B12897564
CAS No.: 828939-58-8
M. Wt: 395.2 g/mol
InChI Key: DOZIABJIBGLVTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview of 3-(4-Bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]isoxazole

The target compound consists of a 4,5-dihydroisoxazole core, a partially saturated variant of the isoxazole ring that confers distinct reactivity and conformational flexibility. Key structural features include:

  • 4-Bromophenyl Substituent : A bromine atom at the para position of the phenyl ring enhances electron-withdrawing effects, influencing both the compound’s stability and its interactions with biological targets.
  • Phenylseleno Group : The selenium atom in the phenylselenomethyl side chain introduces polarizability and redox activity, traits linked to improved binding affinity and metabolic resistance in therapeutic agents.

The dihydroisoxazole ring’s saturation between positions 4 and 5 reduces aromaticity compared to fully unsaturated isoxazoles, potentially altering its electronic profile and reactivity. This structural modification is often employed to fine-tune physicochemical properties such as solubility and membrane permeability.

Synthetic routes to this compound typically involve 1,3-dipolar cycloaddition or Ag-catalyzed multicomponent reactions . For instance, a three-component reaction combining alkynone o-methyloximes, selenium powder, and boronic acids under silver nitrate catalysis has been demonstrated to yield selenylated isoxazoles efficiently. This method avoids stoichiometric metal reagents and leverages selenium’s electrophilic character to achieve regioselective selenation at position 4 of the isoxazole ring.

Historical Context of Selenylated Isoxazole Development

The integration of selenium into isoxazole frameworks emerged as a strategic response to limitations in early heterocyclic drug candidates. Traditional isoxazole derivatives, such as valdecoxib (a COX-2 inhibitor) and leflunomide (an antirheumatic), demonstrated therapeutic potential but faced challenges related to selectivity and metabolic instability. Researchers hypothesized that replacing sulfur or oxygen with selenium—a bioisostere with larger atomic radius and higher lipophilicity—could enhance target engagement and pharmacokinetic profiles.

Initial efforts in selenylated isoxazole synthesis relied on electrophilic cyclization using phenylselenyl halides, which often required harsh conditions and produced moderate yields. Breakthroughs in catalysis, particularly the use of silver(I) salts, enabled milder and more efficient methodologies. For example, the AgNO$$_2$$-catalyzed reaction of alkynone o-methyloximes with selenium powder and boronic acids (under oxygen atmosphere) provided a scalable route to 4-selenylisoxazoles, including derivatives analogous to the target compound.

The discovery of selenium’s role in modulating signal transduction pathways further accelerated interest in these compounds. Selenylated isoxazoles have been shown to inhibit kinases (e.g., p38 MAPK) and cytokine release, suggesting applications in inflammatory and oncological diseases. The target compound’s bromophenyl group, meanwhile, aligns with structure-activity relationship (SAR) studies highlighting halogenated aromatics as key motifs for anticancer activity.

Recent advancements in multicomponent reactions have streamlined the synthesis of structurally diverse selenylated isoxazoles, enabling rapid exploration of their chemical and biological space. These developments underscore the growing importance of selenium in medicinal chemistry and the continued relevance of isoxazole derivatives in drug discovery.

Properties

CAS No.

828939-58-8

Molecular Formula

C16H14BrNOSe

Molecular Weight

395.2 g/mol

IUPAC Name

3-(4-bromophenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C16H14BrNOSe/c17-13-8-6-12(7-9-13)16-10-14(19-18-16)11-20-15-4-2-1-3-5-15/h1-9,14H,10-11H2

InChI Key

DOZIABJIBGLVTJ-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)Br)C[Se]C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Nitrile oxide generation Oxime precursor + chlorinating agent 70-85 In situ generation, monitored by TLC
1,3-Dipolar cycloaddition Alkene with 4-bromophenyl group, solvent (e.g., dichloromethane), room temp 60-75 Regioselective ring formation
Phenylseleno methylation Phenylselenyl halide or phenylselenolate, base (e.g., triethylamine), inert atmosphere 65-80 Selective substitution at 5-position
Purification Silica gel chromatography - Product isolated as pure compound

Spectroscopic and Analytical Data

  • NMR Spectroscopy: Characteristic signals for the dihydroisoxazole ring protons, aromatic protons of the 4-bromophenyl and phenylseleno groups, and the methylene protons adjacent to selenium.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 395.2 g/mol.
  • Elemental Analysis: Consistent with calculated values for C16H14BrNOSe.

Comparative Analysis with Related Isoxazole Derivatives

Compound Name Molecular Formula Key Substituents Preparation Method Highlights
Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]- C16H14BrNOSe 4-bromophenyl, phenylseleno methyl 1,3-dipolar cycloaddition + phenylseleno substitution
Isoxazole, 4,5-dihydro-5-phenyl-3-[(phenylseleno)methyl]- C16H15NOSe Phenyl at 5-position, phenylseleno methyl at 3-position Similar cycloaddition with phenyl substituents
Isoxazole, 5-(4-bromophenyl)-3-phenyl- C15H10BrNO 4-bromophenyl and phenyl groups Direct cycloaddition without selenium substitution

This comparison highlights the synthetic complexity added by the phenylseleno group and the bromophenyl substitution, which require careful control of reaction conditions to achieve regioselectivity and high yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenylselanyl group can undergo oxidation to form selenoxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) can be used for reduction.

    Substitution: Sodium iodide (NaI) in acetone can be used for nucleophilic substitution.

Major Products

    Oxidation: Formation of selenoxide.

    Reduction: Formation of phenyl group.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Potential use in studying the biological activity of selenium-containing compounds.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antioxidant activities.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with molecular targets such as enzymes and receptors. The phenylselanyl group can interact with thiol groups in proteins, leading to modulation of enzyme activity. The bromophenyl group can participate in halogen bonding, affecting molecular recognition processes.

Comparison with Similar Compounds

Halogen Substituent Effects

  • Chloro vs. Bromo Derivatives: Compounds 4 and 5 (4-(4-chlorophenyl/fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) exhibit isostructurality despite differing halogen substituents (Cl vs. F). Their crystal structures show identical packing with minor adjustments to accommodate halogen size and electronegativity . For the target compound, bromine’s larger atomic radius (1.85 Å vs. Cl: 1.75 Å) may induce subtle distortions in crystal packing compared to chloro analogs.
  • Substituent Orientation: In 3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole, the chlorophenyl group lies nearly in-plane with the isoxazole ring (7.16° dihedral angle), while the non-halogenated phenyl group is perpendicular (74.93°). This suggests bromophenyl substituents in the target compound may adopt similar planar orientations, enhancing π-π stacking or dipole interactions .

Crystal Packing and Intermolecular Interactions

  • Weak Interactions: Analogs like [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate exhibit C–H⋯O/N hydrogen bonds and van der Waals contacts, with Hirshfeld surface analysis revealing contributions from H⋯H (46.3%), H⋯O (17.6%), and H⋯C (12.5%) interactions . The target compound’s phenylselenomethyl group may introduce Se⋯π or Se⋯X (X = halogen) interactions, altering packing motifs compared to sulfur or oxygen analogs.

Comparison with Selenium-Containing Analogs

The phenylselenomethyl group distinguishes the target compound from sulfur-based analogs (e.g., benzenesulfonate derivatives). Key differences include:

  • Electron Density and Reactivity: Selenium’s lower electronegativity (2.55 vs.
  • Non-Covalent Interactions: Selenium participates in softer interactions (e.g., Se⋯N/O) compared to sulfur’s stronger hydrogen bonds. This may reduce lattice stability but improve solubility in nonpolar media .

Computational and Theoretical Insights

  • DFT and HOMO-LUMO Analysis: For [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate, B3LYP/6-311+G(d,p) calculations reveal a HOMO-LUMO gap of 4.82 eV, indicating moderate electronic stability.

Data Tables

Table 1: Substituent Effects on Isoxazole Derivatives

Compound Substituent (Position) Key Interactions HOMO-LUMO Gap (eV) Biological Activity
Target Compound 4-BrPh (3), PhSeCH2 (5) Se⋯π, Br⋯H Predicted: ~4.5 Theoretical potential
[3-(4-ClPh)-Isoxazole]^a 4-ClPh (3), PhSO3 (5) C–H⋯O/N 4.82 Antimicrobial
3-(4-ClPh)-5-Ph-Isoxazole^b 4-ClPh (3), Ph (5) C–H⋯O, π-π stacking N/A N/A

^a: [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate; ^b: From .

Biological Activity

Isoxazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]- (CAS Number: 828939-58-8) is particularly noteworthy for its potential therapeutic applications. This article provides an overview of its biological activity, supported by research findings and data tables.

  • Molecular Formula : C16_{16}H14_{14}BrNOSe
  • Molecular Weight : 352.25 g/mol
  • Structure : The compound features a bromophenyl group and a phenylseleno substituent, which may influence its biological properties.

Anticancer Activity

Research indicates that isoxazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain isoxazole compounds induce apoptosis in various cancer cell lines, including U87 and A375 cells. The structure-activity relationship (SAR) studies suggest that specific substitutions on the isoxazole ring enhance cytotoxicity against cancer cells:

CompoundCell LineIC50_{50} (µM)
Isoxazole Derivative AU8753.85
Isoxazole Derivative BA3750.76
Isoxazole Derivative CMCF-70.02

These findings indicate that modifications to the isoxazole structure can significantly affect its anticancer efficacy, with some derivatives demonstrating potency comparable to established chemotherapeutics .

Anti-inflammatory Activity

Isoxazole derivatives are also recognized for their anti-inflammatory effects. A study focused on substituted isoxazoles demonstrated selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often implicated in inflammatory processes:

CompoundCOX-2 Inhibition IC50_{50} (µM)
Compound 10.95
Compound 21.50

The anti-inflammatory potential of these compounds was validated through in vitro assays and molecular docking studies, confirming their ability to modulate inflammatory pathways effectively .

The biological activity of isoxazole derivatives can be attributed to their ability to interact with specific molecular targets:

  • Apoptosis Induction : Certain isoxazoles trigger programmed cell death in cancer cells through mitochondrial pathways.
  • Enzyme Inhibition : Compounds selectively inhibit COX enzymes, leading to reduced prostaglandin synthesis and inflammation.
  • Microtubule Destabilization : Some derivatives affect microtubule dynamics, disrupting cell division and promoting cancer cell death.

Study on Anticancer Activity

In a recent study evaluating the anticancer effects of various isoxazole derivatives, it was found that a specific derivative with a phenylseleno group exhibited remarkable activity against breast cancer cell lines (MCF-7), with an IC50_{50} value of 0.02 µM, indicating its potential as a lead compound for further development .

Study on Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of novel isoxazole derivatives in a rat model of induced inflammation. The compounds demonstrated significant reductions in inflammatory markers compared to controls, highlighting their therapeutic potential in treating inflammatory diseases .

Q & A

Basic: What are the common synthetic routes for preparing isoxazole derivatives with bromophenyl and selenomethyl substituents?

Answer:
The synthesis typically involves cyclocondensation reactions using substituted aldehydes or ketones with hydroxylamine derivatives. For example, halogenated phenyl groups can be introduced via nucleophilic substitution or Suzuki coupling. The selenomethyl moiety is often incorporated through selenylation of intermediates using phenylselenol or selenocyanate reagents under controlled conditions. Evidence from analogous compounds suggests that optimizing reaction time and temperature (e.g., reflux in ethanol with glacial acetic acid) improves yield . Characterization via FT-IR and NMR is critical to confirm regioselectivity and purity.

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of selenomethyl-substituted isoxazoles?

Answer:
Byproduct formation often arises from competing oxidation of selenium or undesired ring-opening. Methodological strategies include:

  • Catalyst selection : Using Pd catalysts for cross-coupling reactions to enhance specificity.
  • Temperature control : Lowering reaction temperatures during selenylation steps to prevent selenium oxidation.
  • Protecting groups : Temporarily blocking reactive sites (e.g., hydroxyl or amino groups) to direct regioselectivity.
  • In situ monitoring : Employing TLC or HPLC to track intermediate stability. For example, highlights the use of sodium bicarbonate to stabilize intermediates in halogenated isoxazole syntheses .

Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this isoxazole derivative?

Answer:

  • FT-IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for the isoxazole ring).
  • NMR (¹H/¹³C) : Confirms substituent positions; the bromophenyl group shows distinct aromatic splitting patterns, while the dihydroisoxazole ring protons resonate between δ 3.5–4.5 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio).

Advanced: How can researchers resolve contradictions in biological activity data across different studies?

Answer:
Discrepancies may arise from variations in assay protocols or compound purity. Methodological solutions include:

  • Standardized bioassays : Replicating antimicrobial tests (e.g., MIC determinations) under uniform conditions, as in , which screened derivatives against E. coli and S. aureus .
  • Purity validation : Using HPLC to ensure >95% purity, as impurities can skew activity results.
  • Structure-activity relationship (SAR) modeling : Computational tools (e.g., molecular docking) can correlate substituent effects with activity trends .

Basic: What safety protocols are recommended for handling selenium-containing isoxazoles?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of selenium vapors.
  • Personal protective equipment (PPE) : Gloves and lab coats to prevent dermal exposure.
  • Waste disposal : Segregate selenium waste for specialized treatment. emphasizes GHS-compliant labeling for selenium compounds due to toxicity risks .

Advanced: How can computational methods (e.g., DFT, MD simulations) enhance the study of this compound’s reactivity?

Answer:

  • Density Functional Theory (DFT) : Predicts electrophilic/nucleophilic sites via Fukui function analysis, guiding synthetic modifications .
  • Molecular Dynamics (MD) : Simulates solvent interactions to optimize crystallization conditions.
  • Docking studies : Models binding affinities with biological targets (e.g., antimicrobial enzymes) to prioritize derivatives for synthesis .

Basic: What crystallographic techniques are used to determine the 3D structure of bromophenyl-substituted isoxazoles?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystal growth : Slow evaporation from ethanol/acetone mixtures.
  • Data collection : Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion.
  • Refinement : Software like SHELXL resolves bond angles and torsional strain. used SCXRD to confirm a 74.93° dihedral angle between phenyl and isoxazole rings .

Advanced: How do solvent polarity and temperature affect the crystallization behavior of this compound?

Answer:

  • Polar solvents (e.g., DMSO) : Favor solvate formation, complicating crystal packing.
  • Non-polar solvents (e.g., hexane) : Promote van der Waals interactions, yielding denser crystals.
  • Temperature gradients : Slow cooling from reflux enhances crystal quality. observed layered molecular packing via C–H···O/N interactions under controlled conditions .

Basic: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?

Answer:

  • Agar dilution : Determines minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria.
  • Time-kill kinetics : Assesses bactericidal vs. bacteriostatic effects.
  • Biofilm inhibition : Quantifies reduction in biofilm biomass via crystal violet staining. used similar protocols for pyrazole/isoxazole derivatives .

Advanced: How can researchers design SAR studies to explore the role of the selenomethyl group in bioactivity?

Answer:

  • Analog synthesis : Replace selenium with sulfur or oxygen to compare activity.
  • Isosteric substitutions : Introduce tellurium or methylene groups to assess electronic effects.
  • Enzymatic assays : Measure inhibition of bacterial selenoproteins (e.g., thioredoxin reductase) to isolate mechanism. Computational tools like molecular docking ( ) can prioritize analogs for testing .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Selenium toxicity : Requires closed-system reactors to limit exposure.
  • Purification : Column chromatography may be impractical; switch to recrystallization or distillation.
  • Yield optimization : Catalyst recycling (e.g., Pd nanoparticles) reduces costs. ’s triazine-based methods offer scalable templates .

Advanced: How can spectroscopic data resolve ambiguities in regioselectivity during isoxazole ring formation?

Answer:

  • NOESY NMR : Detects spatial proximity between protons to confirm substituent orientation.
  • X-ray crystallography : Provides unambiguous bond-length/angle data.
  • Isotopic labeling : ¹³C-enriched reagents track carbon connectivity. resolved regiochemistry via SCXRD, showing a 7.16° planar deviation in the bromophenyl group .

Basic: What are the storage conditions to ensure long-term stability of selenium-containing isoxazoles?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Atmosphere : Argon gas minimizes oxidation.
  • Desiccants : Silica gel prevents hydrolysis. recommends GHS-compliant storage for similar compounds .

Advanced: How can researchers integrate high-throughput screening (HTS) with computational modeling for this compound?

Answer:

  • Virtual libraries : Generate 1000s of derivatives via cheminformatics tools (e.g., RDKit).
  • HTS pipelines : Test top candidates in automated antimicrobial/binding assays.
  • Machine learning : Train models on existing data (e.g., ’s bioactivity results) to predict novel active structures .

Basic: What analytical methods confirm the absence of toxic heavy metals in the final product?

Answer:

  • ICP-MS : Quantifies selenium and residual catalyst metals (e.g., Pd).
  • TGA : Checks for inorganic residues post-synthesis.
  • Elemental analysis : Validates C/H/N ratios against theoretical values. ’s purity standards (≥95%) align with these protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.